Cas no 144161-44-4 (Decarestrictin J)

Decarestrictin J 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D225330-10mg |

Decarestrictin J |

144161-44-4 | 10mg |

$2738.00 | 2023-05-18 | ||

| TRC | D225330-1mg |

Decarestrictin J |

144161-44-4 | 1mg |

$345.00 | 2023-05-18 | ||

| TRC | D225330-100mg |

Decarestrictin J |

144161-44-4 | 100mg |

$ 23000.00 | 2023-09-08 |

Decarestrictin J 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

Decarestrictin Jに関する追加情報

Decarestrictin J (CAS No. 144161-44-4): A Comprehensive Overview

Decarestrictin J (CAS No. 144161-44-4) is a naturally occurring compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, isolated from the plant Decalepis hamiltonii, has been the subject of numerous studies due to its potential therapeutic applications and unique chemical structure.

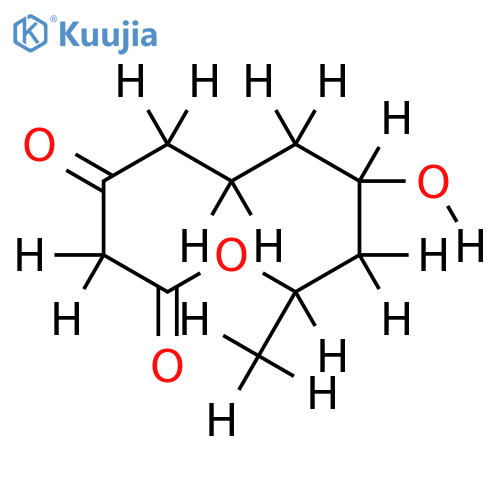

The chemical structure of Decarestrictin J is characterized by a complex polyphenolic framework, which contributes to its diverse biological activities. Recent advancements in analytical techniques have allowed researchers to elucidate the detailed structure of this compound, providing valuable insights into its mechanism of action and potential therapeutic targets.

In the context of medicinal chemistry, Decarestrictin J has shown promising results in various preclinical studies. One of the key areas of interest is its anti-inflammatory properties. Studies have demonstrated that Decarestrictin J can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, Decarestrictin J has also been investigated for its antioxidant properties. Oxidative stress is a common factor in many chronic diseases, and compounds with strong antioxidant activity can play a crucial role in mitigating this damage. Research has shown that Decarestrictin J can scavenge free radicals and protect cells from oxidative damage, further highlighting its potential as a therapeutic agent.

The pharmacological profile of Decarestrictin J extends to its anti-cancer properties. Several studies have reported that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This selective action is particularly important in cancer therapy, as it can reduce the side effects associated with traditional chemotherapy.

In addition to its direct biological activities, Decarestrictin J has also been explored for its potential as a lead compound in drug discovery. The unique chemical structure and biological activities of this compound make it an attractive starting point for the development of novel therapeutic agents. Researchers are actively engaged in optimizing the structure of Decarestrictin J to enhance its potency and pharmacokinetic properties.

The clinical relevance of Decarestrictin J is further supported by its safety profile. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability, making it a promising candidate for further clinical evaluation. However, more extensive clinical trials are needed to fully assess its safety and efficacy in human subjects.

The environmental impact of natural products like Decarestrictin J is another important consideration. Sustainable harvesting practices and synthetic methods are being developed to ensure that these compounds can be produced without depleting natural resources or causing environmental harm.

In conclusion, Decarestrictin J (CAS No. 144161-44-4) represents a promising natural product with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmacology. As research continues to advance, it is likely that new insights into the mechanisms and applications of this compound will emerge, paving the way for innovative treatments for various diseases.

144161-44-4 (Decarestrictin J) 関連製品

- 943830-75-9((4-fluorobenzo[d][1,3]dioxol-5-yl)boronic acid)

- 1354959-05-9(2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate)

- 1207008-52-3(N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide)

- 313529-58-7(N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide)

- 2229560-05-6(1-(3-cyclopropylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1351409-39-6(2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)

- 2248413-75-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate)

- 2877711-00-5(4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine)

- 476283-36-0(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)

- 2138267-19-1(2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid)